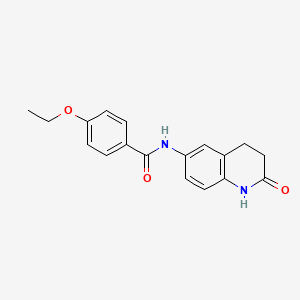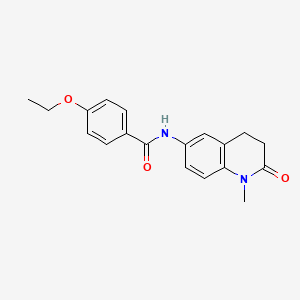
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide (NBEQ) is a small molecule drug that has been studied for its potential therapeutic applications in a variety of diseases. NBEQ has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant activities. It has been studied for its potential use in the treatment of a number of diseases, including neurodegenerative diseases, diabetes, and cancer.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant activities. It has been studied for its potential use in the treatment of a number of diseases, including neurodegenerative diseases, diabetes, and cancer. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is believed to act by targeting several different pathways. One of the proposed mechanisms of action is the inhibition of the expression of pro-inflammatory cytokines. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule drug, which makes it easier to handle and store. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments. It is not water soluble, which can make it difficult to work with. Additionally, it has a relatively short half-life, which limits its use in long-term studies.
Direcciones Futuras
There are several potential future directions for the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. One potential direction is to further investigate its mechanism of action. Additionally, further studies could be conducted to determine its potential therapeutic applications in other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to investigate the potential synergistic effects of combining N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide with other drugs or therapies. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. Finally, further studies could be conducted to investigate the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide in combination with other small molecule drugs or natural products.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a three-step synthesis method. The first step is the synthesis of the benzoyl-tetrahydroquinoline (BTHQ) precursor. This is done by reacting 1-benzoyl-2-chloro-4-methoxy-5-methylbenzene with 4-ethoxy-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The second step is the oxidation of the BTHQ precursor to the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. This is done by reacting the BTHQ precursor with hydrogen peroxide in the presence of a base catalyst. The third step is the purification of the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. This is done by recrystallizing the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide from an aqueous solution.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-2-31-23-14-10-19(11-15-23)17-25(29)27-22-13-12-20-9-6-16-28(24(20)18-22)26(30)21-7-4-3-5-8-21/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTILGJHDGVDBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6572563.png)
![4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B6572569.png)


![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide](/img/structure/B6572586.png)
![4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572592.png)
![6-({4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572611.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide](/img/structure/B6572612.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572620.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572629.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572639.png)
![2-(4-ethoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6572650.png)
![2-(4-ethoxyphenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6572663.png)
![ethyl 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6572665.png)